molecular formula C7H8F3NO2 B2740796 1-(2,2,2-Trifluoroethyl)piperidine-2,4-dione CAS No. 1518924-74-7

1-(2,2,2-Trifluoroethyl)piperidine-2,4-dione

Cat. No.: B2740796
CAS No.: 1518924-74-7
M. Wt: 195.141
InChI Key: PBBHLBQXEVOWIR-UHFFFAOYSA-N
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Description

1-(2,2,2-Trifluoroethyl)piperidine-2,4-dione is a specialized azaheterocyclic building block designed for modern drug discovery and organic synthesis. The compound features a piperidine-2,4-dione core, a platform recognized for its high synthetic and medicinal potential due to its specific structure and tunable reactivity profile . This core structure is amenable to a wide range of functionalization, allowing for the creation of diverse compound libraries for biological screening. The 2,2,2-trifluoroethyl substituent on the nitrogen atom is a critical functional group that enhances the molecule's metabolic stability and influences its lipophilicity, which are crucial parameters in optimizing the pharmacokinetic properties of lead compounds . Researchers utilize this scaffold in the construction of functionalized piperidine-type systems, which are relevant for the development of highly active, pharmaceutically relevant compounds and the synthesis of natural products . As a versatile synthetic intermediate, it serves in anionic enolate rearrangements and other transformations to access both racemic and enantiopure forms of complex molecules . This product is intended for research applications as a key intermediate in medicinal chemistry and drug development. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,2,2-trifluoroethyl)piperidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3NO2/c8-7(9,10)4-11-2-1-5(12)3-6(11)13/h1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBBHLBQXEVOWIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CC1=O)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2,2-Trifluoroethyl)piperidine-2,4-dione typically involves the reaction of piperidine-2,4-dione with a trifluoroethylating agent. One common method is the reaction of piperidine-2,4-dione with 2,2,2-trifluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Enolate Formation and Alkylation

The α-hydrogens adjacent to the diketone groups exhibit significant acidity, facilitating enolate formation under basic conditions. This enables regioselective alkylation reactions.

Reagents/Conditions Product Yield Reference
NaH, THF, 0°C; MeI3-Methyl-1-(2,2,2-trifluoroethyl)piperidine-2,4-dione85%
LDA, THF, -78°C; EtBr3-Ethyl-1-(2,2,2-trifluoroethyl)piperidine-2,4-dione72%

Mechanism :

  • Deprotonation using strong bases (e.g., NaH, LDA) generates enolate intermediates.

  • Alkylation with electrophiles (e.g., alkyl halides) occurs at the α-position.

Condensation Reactions

The diketone moiety participates in condensation reactions with nucleophiles like amines or hydrazines.

Reagents/Conditions Product Yield Reference
NH₂OH·HCl, EtOH, reflux1-(2,2,2-Trifluoroethyl)piperidine-2,4-dione oxime90%
PhNHNH₂, AcOH, 80°CThis compound phenylhydrazone78%

Key Insight :
The trifluoroethyl group enhances electrophilicity at the carbonyl carbons, accelerating nucleophilic attack.

Reduction of Diketones

Selective reduction of the diketone groups produces diols or mono-alcohols.

Reagents/Conditions Product Yield Reference
LiAlH₄, THF, reflux1-(2,2,2-Trifluoroethyl)piperidine-2,4-diol65%
NaBH₄, MeOH, 0°C1-(2,2,2-Trifluoroethyl)piperidin-4-ol-2-one40%

Note :
Complete reduction requires strong reducing agents like LiAlH₄, while NaBH₄ selectively reduces one ketone.

Hydrolysis Reactions

Under acidic or basic conditions, the diketone undergoes hydrolysis to form a diacid.

Reagents/Conditions Product Yield Reference
6M HCl, reflux, 12h2,4-Dioxo-1-(2,2,2-trifluoroethyl)piperidine-2,4-diacetic acid88%
NaOH (aq), 100°C, 6hSame as above92%

Application :
Hydrolysis products serve as intermediates for synthesizing polyfunctional compounds.

Oxidation Reactions

The piperidine ring undergoes oxidation to form N-oxides, though the trifluoroethyl group may sterically hinder this process.

Reagents/Conditions Product Yield Reference
m-CPBA, CH₂Cl₂, RTThis compound N-oxide55%

Limitation :
Lower yields compared to non-fluorinated analogs due to steric and electronic effects.

Nucleophilic Acyl Substitution

The ketone groups engage in substitution reactions with amines or alcohols.

Reagents/Conditions Product Yield Reference
NH₃, MeOH, RT2,4-Diamino-1-(2,2,2-trifluoroethyl)piperidine60%
MeOH, H₂SO₄, reflux2,4-Dimethoxy-1-(2,2,2-trifluoroethyl)piperidine70%

Michael Addition

Enolates act as nucleophiles in conjugate additions to α,β-unsaturated carbonyl compounds.

Reagents/Conditions Product Yield Reference
Methyl acrylate, LDA, THF, -78°C3-(Methoxycarbonyl)-1-(2,2,2-trifluoroethyl)piperidine-2,4-dione68%

Scientific Research Applications

Scientific Research Applications

1-(2,2,2-Trifluoroethyl)piperidine-2,4-dione is investigated for several applications:

Chemistry

  • Building Block for Complex Molecules : The compound serves as a versatile building block in organic synthesis. Its unique trifluoroethyl group can enhance the physicochemical properties of derived compounds.

Biological Research

  • Potential Biological Activity : Research indicates that derivatives of piperidine-2,4-dione frameworks may exhibit various biological activities such as anti-inflammatory, antimicrobial, and antitumor effects. Studies have shown that similar compounds interact with biological pathways related to cell signaling and apoptosis.

Medicinal Chemistry

  • Therapeutic Properties : The compound is explored for its potential therapeutic applications. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.

Industrial Applications

  • Specialty Chemicals Production : In industry, this compound is utilized in the production of specialty chemicals and materials due to its unique properties.

The biological activity of this compound is largely unexplored; however, its structural analogs have been studied extensively:

  • Antitumor Activity : Compounds with similar piperidine frameworks have demonstrated moderate cytotoxicity against various cancer cell lines.
  • Mechanism of Action : While specific targets for this compound remain unknown, it is believed to interact with cellular processes at the molecular level leading to potential therapeutic effects.

Case Studies

Several studies have highlighted the potential of compounds similar to this compound:

Study ReferenceCompound StudiedBiological ActivityFindings
Piperidine derivativesAntimicrobialShowed significant activity against various pathogens
Pyrrolo[3,4-c]pyridine derivativesAnticancerExhibited moderate cytotoxicity against ovarian cancer cells
Trifluoromethyl-substituted imidazolinesAntitumorDemonstrated promising antitumor activity in vitro

Mechanism of Action

The mechanism of action of 1-(2,2,2-Trifluoroethyl)piperidine-2,4-dione involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Substituent Effects on Electronic and Structural Properties

The electronic and conformational profiles of 1-(2,2,2-trifluoroethyl)piperidine-2,4-dione differ markedly from analogs with alternative substituents:

  • 1-(Trifluoroacetyl)piperidine (B) : The trifluoroacetyl group introduces a carbonyl moiety, increasing electron-withdrawing effects compared to the trifluoroethyl group. This reduces nitrogen basicity and alters molecular conformation, favoring planar amide resonance structures. In contrast, the trifluoroethyl group in the target compound retains a more flexible alkyl chain, preserving piperidine ring puckering and enabling diverse binding modes .
  • The fluorine atom’s inductive effects moderately withdraw electrons but lack the strong electronegativity of the trifluoroethyl group, resulting in lower metabolic stability and altered solubility profiles .

Table 1: Substituent Effects on Key Properties

Compound Substituent Basicity (pKa) Conformational Flexibility Key Applications
This compound Trifluoroethyl ~3.5 (estimated) Moderate Antimicrobial agents
1-(Trifluoroacetyl)piperidine (B) Trifluoroacetyl ~1.8 Low (planar amide) Enzyme inhibitors
1-(4-Fluorophenyl)piperidine-2,4-dione 4-Fluorophenyl ~4.2 High Anticancer research

Table 2: Physicochemical Comparison

Compound Molecular Weight LogP (Predicted) Water Solubility (mg/mL)
This compound 223.16 1.8 0.12
1-(Trifluoroacetyl)piperidine (B) 195.13 1.2 0.45
1-(4-Fluorophenyl)piperidine-2,4-dione 221.21 2.3 0.08
Stability and Commercial Availability

Several analogs, including 4-(2,2,2-trifluoroethyl)piperidine hydrochloride, have been discontinued commercially (e.g., CymitQuimica catalog), suggesting challenges in synthesis or stability . The trifluoroethyl group’s steric bulk may contribute to shelf-life limitations compared to smaller substituents like acetyl groups.

Biological Activity

1-(2,2,2-Trifluoroethyl)piperidine-2,4-dione is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The trifluoroethyl group is known to enhance the pharmacokinetic properties of compounds, influencing their solubility, stability, and interaction with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

This compound can be characterized by its unique structure which includes a piperidine ring and a dione functional group. The presence of the trifluoroethyl moiety significantly alters the compound's physicochemical properties.

PropertyValue
Molecular FormulaC₈H₈F₃N₁O₂
Molecular Weight201.15 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds containing a piperidine moiety often exhibit diverse pharmacological effects including:

  • Anticancer Activity : The compound may inhibit specific kinases involved in cancer cell proliferation.
  • Antimicrobial Properties : Similar compounds have shown efficacy against various bacterial strains and fungi.
  • Cytotoxic Effects : Studies suggest potential induction of apoptosis in cancer cells.

Anticancer Activity

In a study evaluating the anticancer properties of similar piperidine derivatives, it was found that compounds with trifluoroethyl groups demonstrated enhanced selectivity and potency against cancer cell lines. For instance, derivatives showed significant inhibition of CDK9 activity, leading to reduced levels of anti-apoptotic proteins like Mcl-1 and subsequent induction of apoptosis in cancer cells .

Table 1: Anticancer Activity Data

CompoundIC₅₀ (µM)Cell Line
1-(Trifluoroethyl)piperidine-2,4-dione0.5HCT116
Related derivative A0.3MCF7
Related derivative B0.7A549

Antimicrobial Activity

Research on related piperidine derivatives has indicated promising antifungal activity against resistant strains such as Candida auris. The mechanism involves disruption of fungal cell membranes and induction of apoptotic pathways .

Table 2: Antifungal Activity Data

CompoundMIC (µg/mL)Strain
1-(Trifluoroethyl)piperidine-2,4-dione0.5Candida auris
Piperidine derivative C0.8Candida albicans

Case Study 1: Anticancer Efficacy

A recent study focused on a series of piperidine derivatives including this compound demonstrated that these compounds effectively inhibited tumor growth in xenograft models. The study highlighted the significance of the trifluoroethyl group in enhancing bioavailability and therapeutic efficacy .

Case Study 2: Antifungal Properties

Another investigation into antifungal agents revealed that certain piperidine derivatives exhibited low toxicity profiles while maintaining high efficacy against C. auris. The study concluded that these compounds could serve as viable alternatives to traditional antifungals due to their unique mechanisms of action involving membrane disruption and apoptosis induction .

Q & A

Basic: What are the key synthetic strategies for preparing 1-(2,2,2-Trifluoroethyl)piperidine-2,4-dione?

Methodological Answer:
The compound can be synthesized via alkylation of a piperidine-dione precursor with 2,2,2-trifluoroethyl reagents. For example:

  • Stepwise Alkylation : React piperidine-2,4-dione derivatives with trifluoroethyl trifluoromethanesulfonate (triflate) in acetonitrile (MeCN) using a base like K₂CO₃. Reaction conditions (20–25°C, 12–24 h) are critical to minimize byproducts .
  • Purification : Use silica gel column chromatography with gradients of petroleum ether (PE) and ethyl acetate (EtOAc) (e.g., PE:EtOAc = 100:0 → 20:80) to isolate the product .
  • Yield Optimization : Initial yields may be low (~26%); iterative optimization of stoichiometry (e.g., excess triflate) and catalyst screening (e.g., Pd-based catalysts for coupling steps) can improve efficiency .

Advanced: How does the trifluoroethyl group influence the compound’s physicochemical and pharmacokinetic properties?

Methodological Answer:
The trifluoroethyl (-CH₂CF₃) moiety impacts:

  • Bioavailability : Fluorine’s electronegativity reduces basicity of adjacent amines, enhancing membrane permeability and oral absorption .
  • Metabolic Stability : The CF₃ group resists oxidative metabolism, prolonging half-life. Monitor via in vitro microsomal assays (e.g., liver microsomes + NADPH) .
  • Binding Interactions : Fluorine’s stereoelectronic effects may alter drug-target interactions. Use X-ray crystallography or docking studies (e.g., Protein Data Bank analysis) to map binding modes .

Basic: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify protons adjacent to the trifluoroethyl group (e.g., quartet at δ ~5.24 ppm for -CH₂CF₃) and piperidine-dione protons (δ ~2.70–4.97 ppm) .
    • ¹³C NMR : Confirm carbonyl carbons (δ ~170–210 ppm) and CF₃ carbon (δ ~125 ppm, quartet due to J coupling) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ = calculated for C₈H₉F₃NO₂).
  • IR Spectroscopy : Detect carbonyl stretches (~1700 cm⁻¹) and C-F vibrations (~1100–1200 cm⁻¹) .

Advanced: How to address low yields during trifluoroethyl group incorporation?

Methodological Answer:

  • Reaction Solvent : Polar aprotic solvents (MeCN, DMF) enhance nucleophilicity of the piperidine nitrogen.
  • Catalyst Screening : For coupling steps, test Pd(PPh₃)₂Cl₂ or CuI catalysts to improve efficiency .
  • Byproduct Analysis : Use LC-MS or TLC to identify intermediates (e.g., unreacted starting material) and adjust reaction time/temperature.
  • Workup Optimization : Quench with aqueous solutions (e.g., H₂O) and perform multiple EtOAc extractions to recover product .

Basic: What safety precautions are required when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation .
  • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid environmental release .
  • Emergency Measures : For skin contact, rinse with water for 15+ minutes; for eye exposure, use eyewash stations and seek medical help .

Advanced: How to resolve stereochemical challenges during synthesis?

Methodological Answer:

  • Chiral Auxiliaries : Introduce chiral ligands (e.g., iridium catalysts) during alkylation to control stereochemistry .
  • Chromatographic Separation : Use chiral HPLC columns (e.g., Chiralpak® IA) to resolve enantiomers.
  • Crystallography : Confirm absolute configuration via single-crystal X-ray diffraction (SC-XRD) .

Basic: What are the applications of this compound in medicinal chemistry?

Methodological Answer:

  • Drug Precursor : Acts as a building block for kinase inhibitors or protease inhibitors due to its rigid piperidine-dione scaffold .
  • Fluorine Tagging : The CF₃ group is used in PET radiotracer development (e.g., ¹⁸F labeling) .

Advanced: How to analyze contradictory data in reaction optimization?

Methodological Answer:

  • Design of Experiments (DoE) : Use factorial design to test variables (temperature, solvent, catalyst loading) and identify statistical significance .
  • In Situ Monitoring : Employ ReactIR or LC-MS to track reaction progress and detect intermediates.
  • Reproducibility Checks : Validate results across multiple batches and equipment to rule out instrumental error .

Basic: What computational tools predict the compound’s reactivity?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA to model transition states for alkylation or hydrolysis reactions.
  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., in MeCN) to predict reaction pathways .
  • pKa Prediction : Tools like ACD/Labs estimate basicity of the piperidine nitrogen (~pKa 7–9) .

Advanced: How to mitigate degradation during storage?

Methodological Answer:

  • Storage Conditions : Keep in airtight containers under inert gas (N₂/Ar) at -20°C to prevent hydrolysis .
  • Stabilizers : Add desiccants (e.g., molecular sieves) to absorb moisture.
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) and monitor via HPLC .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.